Fmoc-L-homophenylalanine

Catalog No.
S716255
CAS No.
132684-59-4
M.F
C25H23NO4
M. Wt
401.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-homophenylalanine

CAS Number

132684-59-4

Product Name

Fmoc-L-homophenylalanine

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1

InChI Key

CIHPCIUGLIZADU-QHCPKHFHSA-N

SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

Fmoc-L-homophenylalanine;132684-59-4;Fmoc-Homophe-OH;FMOC-HPH-OH;FMOC-L-HOMOPHE;FMOC-HOPHE-OH;FMOC-L-HPHE-OH;FMOC-L-HOMOPHENYL-ALA;(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenylbutanoicacid;(S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-4-PHENYLBUTANOICACID;204384-69-0;(S)-2-(Fmoc-amino)-4-phenylbutyricacid;AmbotzFAA1570;FMOC-HOMOPHE;FMOC-HFE-OH;FMOC-L-HPHE;Fmoc-(L)-homophenylalanine;AC1MC50M;AC1Q71CX;FMOC-L-HOMO-PHE-OH;47430_ALDRICH;SCHEMBL119488;47430_FLUKA;N-FMOC-L-HOMOPHENYLALANINE;CIHPCIUGLIZADU-QHCPKHFHSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Peptide Synthesis

Fmoc-L-homophenylalanine, like other Fmoc-protected amino acids, is valuable in solid-phase peptide synthesis (SPPS) []. The Fmoc group acts as a temporary protecting group for the amino functionality, allowing for the stepwise addition of amino acids to a growing peptide chain. This technique is crucial for the production of peptides for various research applications, including:

  • Drug discovery and development: Peptides can be designed to target specific proteins or receptors, potentially leading to novel therapeutic agents [].
  • Study of protein function: Peptides can be used to probe protein-protein interactions and understand how proteins carry out their biological functions [].
  • Development of diagnostics and biosensors: Peptides can be used to detect specific molecules or biological events, which can be valuable for disease diagnosis and monitoring [].

Potential Applications of Fmoc-L-homophenylalanine

The incorporation of Fmoc-L-homophenylalanine into peptides can offer several potential advantages:

  • Altered protein conformation: The additional methylene group can influence the folding and stability of peptides, potentially leading to improved biological activity [].
  • Enhanced stability: The increased hydrophobicity of Fmoc-L-homophenylalanine compared to L-phenylalanine can improve the resistance of peptides to enzymatic degradation [].
  • Probe for protein-protein interactions: Fmoc-L-homophenylalanine can be used to create peptide analogs that help study protein-protein interactions due to its subtle structural modification.

Fmoc-L-homophenylalanine is a synthetic amino acid derivative of homophenylalanine, characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group. Its chemical formula is C25H23NO4, and it has a CAS number of 132684-59-4. This compound is notable for its application in peptide synthesis, particularly in solid-phase peptide synthesis, where the Fmoc group serves as a protective group that can be easily removed under mild conditions.

Fmoc-Hphe itself doesn't have a well-defined mechanism of action as it's a building block. However, the resulting peptides synthesized using Fmoc-Hphe can have various functionalities depending on the sequence of amino acids. Peptides play a vital role in biological processes, acting as hormones, enzymes, neurotransmitters, and structural components in cells [].

Typical of amino acids and their derivatives. The following reactions are significant:

  • Deprotection Reaction: The Fmoc group can be removed using a base, such as piperidine, allowing for further coupling reactions to occur during peptide synthesis.
  • Coupling Reactions: Fmoc-L-homophenylalanine can react with other activated carboxylic acids to form peptide bonds, facilitating the elongation of peptide chains.
  • Esterification: The carboxylic acid group of Fmoc-L-homophenylalanine can undergo esterification with alcohols under acidic conditions.

Research indicates that Fmoc-L-homophenylalanine exhibits biological activity by modulating intracellular calcium levels. Specifically, it has been shown to inhibit intracellular calcium increases by binding to ester linkages in phospholipids, which can affect various cellular processes . Additionally, studies have suggested its potential role in preventing gastric mucosal lesions and inducing cytotoxic effects in certain cancer cell lines .

The synthesis of Fmoc-L-homophenylalanine typically involves the following steps:

  • Starting Material: The synthesis begins with L-homophenylalanine as the starting material.
  • Protection: The amino group of L-homophenylalanine is protected using the Fmoc group through a reaction with Fmoc chloride or an equivalent reagent.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired purity level.

This method allows for the efficient production of Fmoc-L-homophenylalanine suitable for use in peptide synthesis.

Fmoc-L-homophenylalanine is widely utilized in various fields:

  • Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis due to its stability and ease of deprotection.
  • Pharmaceutical Development: It is used as an active pharmaceutical intermediate, contributing to the development of novel therapeutic agents .
  • Research: In biochemical research, it aids in studying protein interactions and functions due to its ability to modify peptide sequences.

Studies investigating the interactions of Fmoc-L-homophenylalanine with biological systems have revealed its potential effects on cellular mechanisms. For instance, it has been shown to influence calcium signaling pathways, which are critical for various physiological processes . Further research into its interactions may provide insights into its therapeutic potential and mechanisms of action.

Several compounds share structural similarities with Fmoc-L-homophenylalanine. Below is a comparison highlighting their uniqueness:

Compound NameStructure DescriptionUnique Features
L-HomophenylalanineBasic amino acid structureNatural occurrence; not modified
Fmoc-L-phenylalanineSimilar structure with phenyl groupCommonly used in peptide synthesis; less bulky
Fmoc-L-tyrosineContains a hydroxyl group on the aromatic ringInvolved in phosphorylation; more polar
N-Boc-L-homophenylalanineContains a tert-butyloxycarbonyl protecting groupMore stable under certain conditions

Fmoc-L-homophenylalanine stands out due to its specific structural modifications that enhance its utility in synthetic applications while providing unique biological activities compared to these similar compounds. Its ability to modulate calcium signaling and serve as a versatile building block makes it particularly valuable in both research and pharmaceutical contexts.

XLogP3

5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types